Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate
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Overview
Description
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate is a heterocyclic compound with the molecular formula C12H10N2O2S2 . This compound belongs to the quinoxaline family, which is known for its wide range of applications in various fields such as materials science, pharmaceuticals, and organic chemistry .
Preparation Methods
The synthesis of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate typically involves the reaction of 2,3-dichloroquinoxaline with nucleophiles. One common method is the reaction of 2,3-dichloro-6-sulfonyl quinoxaline with potassium salts of hydrazonodithioates at room temperature . Another method involves the reaction of 2,3-dichloroquinoxaline with thioureas in 1,4-dioxane to yield the desired product . These reactions are confirmed using techniques such as elemental analysis, infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include potassium salts of hydrazonodithioates and thioureas . The major products formed from these reactions are 1,3-dithiolo[4,5-b]quinoxaline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various quinoxaline derivatives . In biology and medicine, it has shown potential as an antimicrobial agent with good bacterial activity . Additionally, it has been studied for its anticancer, antidiabetic, and anti-inflammatory properties . In the industrial sector, it is used in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate involves its interaction with molecular targets such as kinases, lyases, and phosphodiesterases . It has been predicted to have activity against these targets with varying probability values . The compound exerts its effects by inhibiting the growth of certain bacterial and fungal strains .
Comparison with Similar Compounds
Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate can be compared with other similar compounds such as 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy . For example, thiazolo[4,5-b]quinoxaline derivatives have shown potential as anticancer agents .
Properties
CAS No. |
93232-09-8 |
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Molecular Formula |
C12H10N2O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 2-([1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C12H10N2O2S2/c1-16-9(15)6-10-17-11-12(18-10)14-8-5-3-2-4-7(8)13-11/h2-5,10H,6H2,1H3 |
InChI Key |
VLBXZTLAIHNYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1SC2=NC3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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